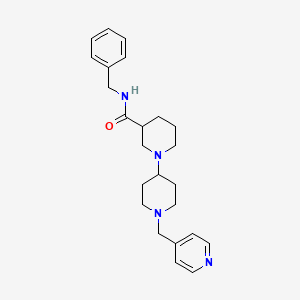![molecular formula C18H23FN2O3 B6099284 7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099284.png)
7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and is known to exhibit a range of biochemical and physiological effects. In 5]decan-6-one.
Mechanism of Action
The exact mechanism of action of 7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways involved in tumor growth and inflammation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have analgesic properties and may be useful in treating pain. In addition, it has been studied for its potential use in treating neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties, making it a promising candidate for further study. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential use in treating neurodegenerative diseases. Another direction is to study its effects on different types of cancer cells and explore its potential as a cancer treatment. Additionally, more research is needed to understand the exact mechanism of action and to design experiments to investigate its effects.
Synthesis Methods
The synthesis method of 7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of 2,7-diazaspiro[4.5]decan-6-one with 2-fluorobenzyl chloride and methoxyacetic anhydride. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The final product is obtained by purification through column chromatography.
Scientific Research Applications
7-(2-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
7-[(2-fluorophenyl)methyl]-2-(2-methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3/c1-24-12-16(22)21-10-8-18(13-21)7-4-9-20(17(18)23)11-14-5-2-3-6-15(14)19/h2-3,5-6H,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCIGZLIKQJNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC2(C1)CCCN(C2=O)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine-1-carboxamide](/img/structure/B6099205.png)
![9-(3-methoxyphenyl)-7-(2-pyridinylmethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6099212.png)
![2-(4-methoxyphenoxy)-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}acetamide](/img/structure/B6099216.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6099226.png)
![1-(4-chlorobenzoyl)-5-methoxy-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methyl-1H-indole](/img/structure/B6099239.png)
![1-(1H-imidazol-2-ylmethyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6099243.png)
![2-[5-(1-acetyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B6099251.png)

![7-(3,4-difluorobenzyl)-2-(1,2,3-thiadiazol-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6099258.png)
![(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)methyl{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amine](/img/structure/B6099265.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(6-methyl-2-pyridinyl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6099272.png)
![rel-(3aS,6aS)-1-[(3,4-dimethoxyphenyl)sulfonyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B6099286.png)
![1-butyl-3-methyl-4-(trifluoromethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6099302.png)
